Product packaging for 4,7-Dibromo-3-chloroquinoline(Cat. No.:CAS No. 1203579-46-7)

4,7-Dibromo-3-chloroquinoline

Cat. No.: B599087
CAS No.: 1203579-46-7
M. Wt: 321.396
InChI Key: HPAHPVGFCXOHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dibromo-3-chloroquinoline is a strategically halogenated quinoline derivative designed for advanced pharmaceutical research and development, particularly in the field of anticancer agents. The distinct reactivity of the bromo and chloro substituents at the 4,7- and 3-positions makes this compound a valuable synthon for constructing a diverse library of novel quinoline-based molecules through sequential metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings . Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . Research on closely related polyhalogenated quinolines has demonstrated significant potential in inhibiting the growth of various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and colon adenocarcinoma (HT29) . The mechanism of action for these derivatives often involves the inhibition of critical enzymes like human topoisomerase I, a key target for DNA replication and repair in cancer cells . Furthermore, the halogen-rich structure provides an excellent platform for structure-activity relationship (SAR) studies, enabling researchers to systematically explore how different substituents affect potency and selectivity. This compound is intended for use in scientific research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Br2ClN B599087 4,7-Dibromo-3-chloroquinoline CAS No. 1203579-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1203579-46-7

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.396

IUPAC Name

4,7-dibromo-3-chloroquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H

InChI Key

HPAHPVGFCXOHLF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1Br)Cl)Br

Synonyms

3-Chloro-4,7-dibromoquinoline

Origin of Product

United States

Physicochemical Properties of 4,7 Dibromo 3 Chloroquinoline

The compound 4,7-Dibromo-3-chloroquinoline possesses a unique set of physicochemical properties that are a direct consequence of its specific halogenation pattern. The presence of two bromine atoms at positions 4 and 7, and a chlorine atom at position 3, significantly influences its molecular weight, polarity, and reactivity.

PropertyValue
Molecular Formula C₉H₄Br₂ClN
Molecular Weight 321.39 g/mol nih.gov
Appearance Solid
InChI 1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H sigmaaldrich.com
InChI Key HRUWRHDAJXUPON-UHFFFAOYSA-N sigmaaldrich.com
SMILES ClC1=C(Cl)C=NC2=CC(Br)=CC=C21 sigmaaldrich.com

Synthesis of 4,7 Dibromo 3 Chloroquinoline

The synthesis of 4,7-Dibromo-3-chloroquinoline can be approached through various synthetic routes, often involving the halogenation of a quinoline (B57606) precursor. One potential strategy involves the multi-step synthesis starting from a suitably substituted aniline (B41778). For instance, the reaction of a substituted aniline with an appropriate reagent can lead to the formation of a quinolone, which can then be halogenated.

A general approach to similar polyhalogenated quinolines involves the reaction of a quinolone with a halogenating agent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms. Subsequent bromination can then be achieved using a suitable brominating agent. The precise conditions, including solvents, temperature, and catalysts, are crucial for achieving the desired product with good yield and purity.

For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) has been achieved through a three-step reaction starting from 4-bromoaniline (B143363) and ethyl propiolate. google.com This involves the formation of an acrylate (B77674) derivative, followed by cyclization and subsequent chlorination. google.com A similar strategic approach could be adapted for the synthesis of this compound, likely starting from a dibrominated aniline derivative or involving a later-stage bromination step.

Chemical Reactivity and Synthetic Utility

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used in the synthesis of biaryls and other conjugated systems. researchgate.netfishersci.es

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions. The bromine atoms at positions 4 and 7 can be selectively coupled with various aryl- and vinylboronic acids to introduce new carbon-based substituents. nih.govmdpi.com The choice of catalyst, ligands, base, and solvent can influence the efficiency and selectivity of the coupling reaction. nih.govrsc.org For instance, the use of specific palladium catalysts and phosphine (B1218219) ligands can facilitate the coupling at sterically hindered positions. nih.gov The less reactive C3-Cl bond can potentially be left intact under carefully controlled conditions, allowing for further functionalization in a subsequent step.

Precursor for Polycyclic Aromatic Nitrogen Heterocycles

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is highly valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.org

The bromo substituents at the C4 and C7 positions of this compound are amenable to Sonogashira coupling. researchgate.net This allows for the introduction of various alkyne moieties, which can serve as versatile handles for further transformations, such as cyclization reactions or the construction of extended π-systems. researchgate.netchim.it The reaction conditions, including the choice of palladium and copper catalysts, base, and solvent, are critical for achieving high yields and preventing side reactions like the homocoupling of the alkyne. nrochemistry.com

Diversification Strategies via Halogen Functionalization

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. beilstein-journals.orgwuxiapptec.com This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and other N-aryl compounds. beilstein-journals.orgresearchgate.net

The bromine atoms of this compound can undergo Buchwald-Hartwig amination to introduce a wide range of primary and secondary amines at the C4 and C7 positions. nih.govacs.org This provides a direct route to various amino-substituted quinolines, which are important structural motifs in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, especially when dealing with less reactive amines or sterically demanding substrates. nih.govacs.org

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the halogen atoms on this compound can participate in a variety of other cross-coupling reactions. These include the Heck reaction (coupling with alkenes), Stille coupling (coupling with organostannanes), and Kumada coupling (coupling with Grignard reagents). rsc.org Each of these reactions offers a unique avenue for the further functionalization of the quinoline scaffold, expanding the synthetic utility of this versatile building block.

Applications in the Synthesis of Complex Organic Molecules

Precursor-Based Synthesis Strategies

The fundamental approach to synthesizing the quinoline core of this compound involves the cyclization of acyclic precursors. These methods are advantageous as they allow for the introduction of substituents at specific positions by choosing appropriately substituted starting materials.

Aniline-Based Cyclization Routes

Aniline (B41778) derivatives are common starting materials for constructing the quinoline skeleton. Classic reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines to build the bicyclic structure. nih.goviust.ac.irresearchgate.net For the target molecule, a plausible route would involve an aniline already containing one or more of the required halogen atoms.

For instance, starting with a bromo-substituted aniline in a reaction with a three-carbon component can yield a bromoquinoline. The Combes quinoline synthesis, which involves the reaction of anilines with 1,3-dicarbonyl compounds under acidic conditions, provides a pathway to the quinoline core. iust.ac.ir Similarly, the Doebner-von Miller reaction, a variation of the Skraup synthesis, uses an α,β-unsaturated aldehyde or ketone which reacts with an aniline in the presence of an acid. iust.ac.irresearchgate.net

A key intermediate, 4,7-dichloroquinoline (B193633), is famously synthesized from 3-chloroaniline (B41212) through several methods, including reaction with diethyl ethoxymethylenemalonate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination. chemicalbook.com This highlights the principle of using a halogenated aniline as a precursor. To synthesize this compound, one might envision starting with an appropriately substituted dibromoaniline.

Another powerful aniline-based method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This reaction proceeds under mild conditions and can incorporate a halogen at the 3-position directly during the cyclization step by using a halogen electrophile like Br₂ or ICl. nih.govacs.org

Table 1: Overview of Aniline-Based Cyclization Reactions

Reaction Name Precursors Key Features
Friedländer Synthesis o-aminoaryl aldehyde/ketone + compound with α-methylene group Acid or base-catalyzed cyclocondensation. organic-chemistry.org
Skraup Synthesis Aniline + glycerol (B35011) + sulfuric acid + oxidizing agent A classic, though often harsh, method to produce quinolines. iust.ac.ir
Doebner-von Miller Aniline + α,β-unsaturated carbonyl compound A modification of the Skraup synthesis. iust.ac.irresearchgate.net
Combes Synthesis Aniline + 1,3-dicarbonyl compound Acid-catalyzed reaction forming the quinoline ring. iust.ac.ir
N-(2-Alkynyl)aniline Cyclization N-(2-alkynyl)aniline + electrophile (e.g., I₂, Br₂) Mild conditions, allows for C3-halogenation during cyclization. nih.govacs.orgresearchgate.net

Substituted o-Aminoaryl Ketone Precursors

The Friedländer synthesis is a particularly relevant precursor-based strategy that utilizes an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. organic-chemistry.orgresearchgate.net To target this compound, a substituted o-aminoaryl ketone would be an ideal starting material.

A hypothetical, yet chemically sound, approach would begin with 2-amino-4,x-dibromoacetophenone. The precise positioning of the second bromine atom would need to be established through the synthesis of the ketone. This ketone could then undergo a Friedländer annulation with a reagent that provides the C2 and C3 atoms, along with the C3-chloro substituent. For example, reaction with a compound like 2,2-dichloroacetaldehyde or a similar α-haloketone could potentially lead to the formation of the 3-chloroquinoline (B1630576) ring system. nih.gov The reaction is typically catalyzed by acid or base. organic-chemistry.org

The versatility of the Friedländer synthesis lies in its modularity, where variations in both the o-aminoaryl ketone and the methylene-containing reactant allow for the synthesis of a wide array of substituted quinolines. researchgate.netgoogle.com

Directed Halogenation Approaches

Directed halogenation involves the selective introduction of halogen atoms onto a pre-formed quinoline or quinolone ring system. The electronic nature of the quinoline ring dictates the position of electrophilic attack.

Electrophilic Halogenation Protocols

Electrophilic aromatic substitution on the quinoline ring is highly dependent on the reaction conditions. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at positions 5 and 8. iust.ac.irpjsir.org

Therefore, to achieve the 4,7-dibromo substitution pattern, a direct electrophilic bromination of quinoline itself is not a straightforward path to the desired 7-bromo isomer without also obtaining the 5-bromo isomer. iust.ac.irpjsir.org However, if the quinoline substrate already possesses directing groups, the regioselectivity can be controlled. For example, the presence of a hydroxyl or methoxy (B1213986) group can activate the ring and direct substitution. capes.gov.br

Regioselective Bromination Techniques

Achieving the specific 4,7-dibromo pattern requires highly regioselective methods. It is often more feasible to introduce the halogens in separate, directed steps.

One strategy could involve starting with a quinoline derivative that facilitates bromination at the desired positions. For instance, starting with 7-bromo-4-quinolone, one could attempt a second bromination. The position of this second attack would be influenced by the existing bromo-substituent and the quinolone oxygen.

Alternatively, a metal-halogen exchange reaction can be used to introduce a bromine atom at a specific position. For instance, a di-iodo or chloro-iodo quinoline could be selectively converted to a bromo-iodo derivative via a lithium-halogen exchange followed by quenching with a bromine source. This approach offers high regioselectivity, as demonstrated in the synthesis of related haloquinolines. nih.govworktribe.com

Chlorination Methodologies

The introduction of the chlorine atom at the C3 position is a significant challenge. Direct electrophilic chlorination at C3 of a simple quinoline is not typical. However, several methods exist for halogenating the C3 position, particularly in 4-quinolone systems.

One effective method involves the C3–H regioselective halogenation of 4-quinolones using a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of a chloride source such as KCl. acs.org This reaction proceeds under mild, room-temperature conditions and demonstrates high regioselectivity for the C3 position. acs.org

Therefore, a plausible synthetic sequence for this compound could involve:

Synthesis of 7-bromo-4-hydroxyquinoline.

Bromination at the C4 position is less common, but conversion to 4-chloro-7-bromoquinoline is a standard reaction using reagents like POCl₃. chemicalbook.com A subsequent bromination might then be directed to the 4-position under specific conditions, although this is synthetically challenging. A more likely route involves building the dibromoquinoline skeleton first.

Starting with a 4,7-dibromo-2-hydroxyquinoline or a related precursor.

Chlorination at the C3 position. For example, chlorination of 4-hydroxy-2(1H)-quinolone with reagents like phosphorus oxychloride can yield 2,4-dichloroquinoline. arabjchem.org A similar strategy might be adapted for a dibromo-hydroxyquinolone.

Another approach is the electrophilic cyclization of alkynyl imines using an N-halosuccinimide (NCS for chlorination) activated by a copper salt (CuX), which has been shown to produce 3-haloquinolines. researchgate.net

Table 2: Reagents for Directed Halogenation of Quinolines/Quinolones

Halogenation Type Reagents Target Position(s) Reference
Benzene Ring Bromination Br₂ / H₂SO₄ / Ag₂SO₄ C5, C8 pjsir.org
C3-Chlorination PIFA / KCl C3 (of 4-quinolone) acs.org
C3-Halogenation NXS / CuX (X=Cl, Br) C3 (via alkynyl imine cyclization) researchgate.net
Hydroxy to Chloro Conversion POCl₃ C2, C4 chemicalbook.comarabjchem.org
Regioselective Bromination V₂O₅ / H₂O₂ / TBAB Activated aromatic rings organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly using palladium and copper, has become indispensable for the construction of complex heterocyclic frameworks. These methods offer powerful tools for C-C and C-N bond formation, which are crucial steps in quinoline synthesis.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis due to their efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. nih.gov The construction of the this compound skeleton can be envisioned through several palladium-catalyzed annulation strategies.

One plausible approach involves a palladium-catalyzed annulation of a suitably substituted o-alkenylaniline with an alkyne. acs.org For the target molecule, this would require a starting material such as an aniline derivative bearing bromo- and chloro-substituents, which would undergo cyclization with an appropriate coupling partner. A hypothetical pathway could involve the reaction of 2-amino-4-bromobenzaldehyde (B1289445) with a chlorinated vinyl derivative in a process that forms the quinoline ring.

Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction. While typically used for C-C bond formation on a pre-existing ring, it can be part of a tandem sequence. For instance, a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been used as a substrate for Suzuki-Miyaura cross-coupling to introduce aryl groups at the 4, 6, and 8 positions. nih.gov This indicates that a pre-formed di-bromo-chloro-quinoline could be synthesized first, and then functionalized. The synthesis of the core itself could be achieved through a palladium-catalyzed cyclization. For example, the reaction of 2-amino aromatic ketones with alkynes in a one-pot method catalyzed by palladium offers a route to polysubstituted quinolines. rsc.org

A potential reaction scheme for a palladium-catalyzed synthesis is summarized in the table below.

Reaction Type Starting Materials Catalyst/Reagents Key Features Reference
Oxidative CyclizationAryl Allyl Alcohol and AnilinePd(OAc)₂Works in the absence of acid or base, broad substrate scope. rsc.orgscispace.com
Intermolecular Aerobic Annulationo-Alkenylaniline and AlkynePd(OAc)₂ / O₂Forms 2,3-disubstituted quinolines. acs.org
One-pot Ketone/Alkyne Annulation2-Amino Aromatic Ketone and AlkynePdCl₂(PPh₃)₂Provides access to polysubstituted quinolines. rsc.org

This table presents generalized palladium-catalyzed methods for quinoline synthesis that could be adapted for the synthesis of this compound.

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for the synthesis of nitrogen-containing heterocycles. researchgate.net Copper-catalyzed reactions often proceed via domino or tandem pathways, allowing for the construction of complex molecules from simple precursors in a single operation.

The synthesis of this compound could potentially be achieved through a copper-catalyzed domino reaction. For instance, the reaction of enaminones with 2-halo-benzaldehydes is a known method for producing quinoline derivatives. rsc.org To obtain the target compound, a highly halogenated aniline and a suitable three-carbon component could be envisioned as starting materials under copper catalysis.

Another relevant approach is the copper-catalyzed intermolecular cyclization of anilines with terminal acetylene (B1199291) esters, which constructs the necessary C-N and C-C bonds in a cascade process. researchgate.net Furthermore, a three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has been developed for the synthesis of quinoline-4-thiols, highlighting the versatility of copper in mediating complex transformations. acs.org

A summary of potential copper-mediated synthetic strategies is provided in the table below.

Reaction Type Starting Materials Catalyst/Reagents Key Features Reference
Domino ReactionEnaminone and 2-HalobenzaldehydeCuI / L-prolineForms quinolines via Aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org
Tandem Knoevenagel/Amination/Cyclizationo-Bromobenzaldehyde and Active Methylene NitrileCuI / NH₃·H₂ORegioselective synthesis of substituted quinolines. rsc.org
Intermolecular CyclizationAniline and Terminal Acetylene EsterCu(OAc)₂Cascade process forming C-N and C-C bonds. researchgate.net

This table outlines general copper-catalyzed methods for quinoline synthesis that could be conceptually applied to the preparation of this compound.

Palladium-Catalyzed Cross-Coupling for Quinoline Annulation

Alternative and Emerging Synthetic Pathways

Beyond traditional transition metal catalysis, several innovative synthetic strategies are being explored for quinoline synthesis, focusing on photocatalysis, electrochemistry, and green chemistry principles.

Visible-light photocatalysis has gained significant traction as a tool for organic synthesis, enabling transformations to occur under mild conditions. nih.gov The synthesis of substituted quinolines has been achieved through the visible-light-induced aerobic oxidative dehydrogenative coupling of glycine (B1666218) esters with alkenes. acs.org This method, often employing ruthenium or iridium photocatalysts, could potentially be adapted for the synthesis of halogenated quinolines, although the compatibility of the highly substituted substrates would need to be investigated. Another approach involves the use of an organic dye like phenanthrenequinone (B147406) as a photocatalyst for the electrocyclization of 2-vinylarylimines. nih.gov

Electrochemical synthesis offers a reagent-free and sustainable method for driving chemical reactions using electricity. rsc.orgsioc-journal.cn An electrochemically assisted Friedländer reaction has been developed for quinoline synthesis from nitro compounds, operating under mild conditions with a constant-current electrolysis setup. rsc.org This method avoids the use of chemical reductants and presents a green alternative for the synthesis of the quinoline core, which could then be subjected to halogenation.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comacs.org For quinoline synthesis, this often involves the use of environmentally benign solvents like water, catalyst-free conditions, or energy-efficient techniques. ijpsjournal.com

The Friedländer reaction, a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been successfully performed in water without a catalyst at elevated temperatures. organic-chemistry.org This approach offers a straightforward and environmentally friendly route to quinolines. While potentially challenging for a highly substituted target like this compound, the development of green methodologies for key intermediates is a significant area of research. For example, the use of formic acid as a renewable and biodegradable catalyst is being explored for quinoline synthesis. ijpsjournal.com

The following table summarizes some green chemistry approaches applicable to quinoline synthesis.

Approach Method Conditions Key Advantages Reference
Green SolventFriedländer ReactionWater, 70°C, catalyst-freeAvoids organic solvents and catalysts. organic-chemistry.org
Benign CatalystFormic Acid CatalysisFormic acidRenewable and biodegradable catalyst. ijpsjournal.com
Energy EfficiencyMicrowave-Assisted SynthesisMicrowave irradiationReduced reaction times and energy consumption. acs.orgnih.gov

This table highlights green chemistry strategies that could be incorporated into the synthesis of this compound or its precursors.

Halogen Exchange Reactions

Halogen exchange reactions, including nucleophilic aromatic substitution and dehalogenation, are fundamental to modifying the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAr) at C-3, C-4, C-7 Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhaloquinolines. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The rate of this reaction is highly dependent on the position of the halogen on the quinoline ring.

The C-4 position is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the anionic intermediate. libretexts.orgbyjus.com Consequently, the C-4 bromine is the most susceptible to substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The C-7 bromine is less activated, as its position on the carbocyclic ring means the nitrogen's influence is less pronounced. The C-3 chlorine is the least reactive towards SNAr under typical conditions due to its position being less electronically activated compared to C-4. This differential reactivity allows for regioselective substitution, primarily at the C-4 position, while leaving the other halogens intact.

PositionRelative ReactivityActivating FactorsCommon Nucleophiles
C-4 (Br) HighProximity to ring nitrogen; strong resonance stabilization of intermediate.Amines, Alkoxides, Thiolates
C-7 (Br) ModerateGeneral electron deficiency of the aromatic system.Stronger nucleophiles or harsher conditions.
C-3 (Cl) LowLess electronic activation compared to C-4; stronger C-Cl bond vs C-Br.Typically unreactive under standard SNAr conditions.

Dehalogenation and Hydrogenation Studies

Dehalogenation, the removal of a halogen atom and its replacement with hydrogen, can be achieved through catalytic hydrogenation. This process typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. google.com The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium hypophosphite. google.com

The selectivity of dehalogenation follows the general trend of carbon-halogen bond lability: C-Br bonds are weaker and more readily cleaved than C-Cl bonds. Therefore, it is possible to selectively remove the bromine atoms at C-4 and C-7 while retaining the chlorine at C-3 under controlled conditions. Complete dehalogenation to form 3-chloroquinoline or even quinoline itself would require more forcing conditions. Zirconocene-mediated dehalogenation has also been noted for its high selectivity in deiodination and monodebromination of certain polyhalogenated aromatics. basicmedicalkey.com

ReactionReagents & ConditionsExpected Outcome
Selective Debromination Pd/C, NaH₂PO₂, Na₂CO₃, THF/H₂O, room tempFormation of 3-chloroquinoline. google.com
Complete Dehalogenation Pd/C, H₂ (high pressure), base, elevated tempFormation of quinoline. google.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and haloquinolines are excellent substrates for these transformations. researchgate.net The reactivity of the halogens in these reactions typically follows the order of I > OTf > Br > Cl, which allows for predictable, site-selective couplings. nrochemistry.com

Suzuki-Miyaura Coupling at Brominated and Chlorinated Positions

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is highly effective for functionalizing this compound. wikipedia.org Due to the higher reactivity of C-Br bonds compared to C-Cl bonds in the key oxidative addition step of the catalytic cycle, sequential and site-selective couplings are feasible. libretexts.org

The first coupling reaction occurs preferentially at one of the bromine-substituted positions. The C-4 bromine is generally more reactive than the C-7 bromine due to the electronic activation by the quinoline nitrogen. By carefully controlling the stoichiometry of the boronic acid (e.g., using one equivalent), a mono-arylated product at the C-4 position can be synthesized. Using additional equivalents of the boronic acid and adjusting reaction conditions allows for a second coupling at the C-7 position. Finally, under more forcing conditions, such as using more active catalysts or higher temperatures, the C-3 chlorine can also be substituted. nih.gov Studies on the analogous 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have demonstrated the successful sequential replacement of all three halogens. nih.gov

StepTarget PositionReagents & Conditions (Representative)Expected Product
1st Coupling C-4 (Br)ArB(OH)₂, Pd(PPh₃)₄ (cat.), K₂CO₃, Dioxane/H₂O, 80 °C7-Bromo-3-chloro-4-arylquinoline
2nd Coupling C-7 (Br)Ar'B(OH)₂, PdCl₂(dppf) (cat.), K₃PO₄, DMF, 100 °C3-Chloro-4,7-diarylquinoline
3rd Coupling C-3 (Cl)Ar''B(OH)₂, Pd(OAc)₂/SPhos (cat.), Cs₂CO₃, Toluene, 110 °C3,4,7-Triarylquinoline

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties via the palladium and copper co-catalyzed reaction of a terminal alkyne with an aryl halide. organic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity based on the halogen's reactivity (Br > Cl). nrochemistry.com

Selective alkynylation can be readily achieved at the C-4 and C-7 positions. The reaction conditions—typically involving a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA)—can be tuned to favor mono- or di-alkynylation at the brominated sites. nrochemistry.comorganic-chemistry.org Coupling at the C-3 chloro position would require significantly more forcing conditions and is generally not observed when the more reactive bromo-substituents are present. This method is valuable for creating extended π-conjugated systems based on the quinoline core. irantypist.com

Heck and Stille Coupling Methodologies

The Heck reaction, which couples the substrate with an alkene, and the Stille reaction, which uses an organostannane reagent, further expand the synthetic utility of this compound.

The Heck reaction involves the palladium-catalyzed reaction of the haloquinoline with an alkene, typically in the presence of a base. nrochemistry.com The reaction is stereospecific and tolerates a wide variety of functional groups. nrochemistry.com The reactivity order (C-Br > C-Cl) allows for selective vinylation at the C-4 and C-7 positions.

The Stille reaction couples the haloquinoline with an organotin compound (R-SnR'₃). A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. harvard.eduuwindsor.ca The catalytic cycle is similar to other cross-couplings, and the same halogen reactivity principles apply. mychemblog.comlibretexts.org This allows for the stepwise introduction of various organic groups (vinyl, aryl, alkynyl) at the C-4 and C-7 positions, with the C-3 chloro position being the least reactive. libretexts.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org For a substrate like this compound, the reaction's regioselectivity is a key consideration. The established reactivity trend for halogens in palladium-catalyzed couplings (I > Br > Cl) dictates that the bromine atoms at C4 and C7 will undergo amination preferentially over the chlorine atom at C3. researchgate.net

Research on related chloroquinolines has demonstrated the efficacy of highly active palladium-phosphinous acid catalysts (such as POPd) in promoting C-N bond formation with both aliphatic and aromatic amines. nih.gov These reactions are typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in a non-polar solvent like toluene. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand is crucial and is often tailored to the specific amine and aryl halide substrates. libretexts.orgnih.gov Ligands like XPhos and BrettPhos have been developed to provide high yields for a broad range of primary and secondary amines. libretexts.orgpurdue.edu

While specific studies on the sequential amination of this compound are not extensively documented, data from analogous dihalo- and trihalo-aromatic systems suggest that selective mono- or di-amination at the C-Br positions is achievable by carefully controlling the reaction stoichiometry and conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table summarizes general conditions and is not specific to this compound unless otherwise noted.

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C) Substrate Scope Citation
Pd(OAc)₂ / Pd₂(dba)₃ Phosphinous acids (POPd) Dicyclohexylmethylamine Toluene 100 Chloroquinolines with aliphatic/aromatic amines nih.gov
[Pd(allyl)Cl]₂ XPhos NaOtBu Toluene 100 Bromobenzene with secondary amines nih.gov
Pd(OAc)₂ BrettPhos LiHMDS Toluene 100 Aryl chlorides with primary amines libretexts.org

Functionalization at the Quinoline Nitrogen

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the quinoline ring is a nucleophilic site that can be targeted for alkylation or arylation.

N-Alkylation of quinoline derivatives with alkylating agents such as dimethyl sulfate (B86663) results in the formation of positively charged quaternary quinolinium salts. scispace.com This transformation significantly alters the electronic properties of the molecule, making the ring system more electron-deficient and activating the C2 and C4 positions towards nucleophilic attack.

N-Arylation directly on the quinoline nitrogen can be achieved through methods like the Chan–Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst. nih.gov This reaction is particularly effective for N-H containing heterocyles or their quinolone tautomers. The reaction typically proceeds in a solvent like DMF at elevated temperatures, often in the presence of a base like pyridine and molecular sieves to drive the reaction to completion. nih.gov

N-Oxidation Studies

The quinoline nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is a key strategy for modifying the reactivity of the quinoline scaffold. Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent or a mixture of hydrogen peroxide and acetic acid. preprints.orgmdpi.com

Studies on the closely related 4,7-dichloroquinoline show that it can be efficiently converted to 4,7-dichloroquinoline 1-oxide in high yield. preprints.orgmdpi.com The formation of the N-oxide has profound electronic effects: it increases the electrophilicity of the C2 and C4 positions, facilitating nucleophilic aromatic substitution (SNAr) at these sites. For instance, the N-oxide of 4,7-dichloroquinoline is an intermediate in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where the N-oxidation enables subsequent amidation at the C2 position. preprints.orgmdpi.com Oxidation of the nitrogen atom in certain sulfur-containing quinoline derivatives can also lead to significant changes in the NMR chemical shifts of the quinoline ring protons, confirming the electronic perturbation. nih.gov

Table 2: Common Reagents for Quinoline N-Oxidation This table is based on reactions with 4,7-dichloroquinoline and other quinoline derivatives.

Reagent Solvent Temperature Yield (for 4,7-dichloroquinoline) Citation
m-Chloroperbenzoic acid (m-CPBA) CHCl₃ Room Temperature 81% preprints.orgmdpi.com
30% Hydrogen Peroxide / Acetic Acid None 70 °C 87% preprints.orgmdpi.com

Cycloaddition and Annulation Reactions

The polyhalogenated nature of this compound makes it an excellent substrate for building more complex, fused heterocyclic structures through cycloaddition and annulation reactions.

Diels-Alder Reactivity with Substituted Quinoline

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. iitk.ac.inmasterorganicchemistry.com For an aromatic system like quinoline, participating in a Diels-Alder reaction is generally difficult due to the high energy cost associated with disrupting the aromaticity. The quinoline ring would need to function as either a diene (from the benzene or pyridine portion) or a dienophile (utilizing one of the C=C bonds).

While there are limited examples of pre-formed quinolines acting as dienes or dienophiles in standard Diels-Alder reactions, aza-Diels-Alder reactions, where an aza-diene reacts with a dienophile, are a common and powerful method for the synthesis of the quinoline scaffold itself. researchgate.net The use of this compound in a Diels-Alder reaction is not a widely reported transformation. Such a reaction would likely require significant activation of the quinoline ring, for example through coordination to a metal center or the introduction of strongly electron-withdrawing groups.

Heterocyclic Ring Formation Utilizing this compound

A more synthetically valuable approach is the use of this compound as a building block for annulation reactions, where new heterocyclic rings are fused onto the quinoline core. The halogens serve as versatile handles for introducing new functionalities that can subsequently undergo intramolecular cyclization.

A prominent example involves the synthesis of pyrazolo[4,3-c]quinolines from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a close structural analog. researchgate.net In this type of reaction, the C4-chloro substituent is first displaced by a hydrazine (B178648) derivative. The resulting intermediate then undergoes an intramolecular cyclization and condensation, utilizing the formyl group at C3 to form the fused pyrazole (B372694) ring. A similar strategy could be envisioned for this compound, where reaction with a bifunctional nucleophile could lead to the formation of a new ring fused across the C3 and C4 positions.

Furthermore, the halogens can be sequentially replaced in palladium-catalyzed reactions to construct fused systems. For example, a Suzuki coupling at one of the C-Br positions followed by an intramolecular C-H activation or a second cross-coupling reaction at an adjacent position can lead to the formation of polycyclic aromatic systems. chim.it The reaction of 2-chloroquinoline-3-carbonitriles with reagents like ethyl isocyanoacetate can lead to imidazo[1,5-a]quinoline (B8571028) derivatives, highlighting how substituents at the C2 and C3 positions can be used to build fused imidazole (B134444) rings. researchgate.net These examples underscore the potential of this compound as a precursor for a wide array of complex, fused heterocycles.

Table 3: Examples of Heterocyclic Annulation from Haloquinoline Precursors

Starting Haloquinoline Type Reagents Fused Ring System Citation
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Aryl hydrazines Pyrazolo[4,3-c]quinoline researchgate.net
2-Chloroquinoline-3-carbonitrile Ethyl isocyanoacetate, Cs₂CO₃ Imidazo[1,5-a]quinoline researchgate.net
2-Chloro-3-iodoquinoline 2-Aminophenylboronic acid Dibenzonaphthyridine chim.it

Computational and Mechanistic Investigations of Reactivity

There are no specific Density Functional Theory (DFT) studies in the reviewed literature that investigate the reaction pathways of This compound . Such studies would be invaluable for predicting its behavior in reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or metalations, by calculating the activation energies for reactions at the C-3, C-4, and C-7 positions.

Similarly, a Frontier Molecular Orbital (FMO) analysis for This compound has not been reported. An FMO analysis would provide critical information on the molecule's electrophilic and nucleophilic sites. The energies and distributions of the HOMO and LUMO would clarify the relative reactivity of the C-Cl versus the C-Br bonds and predict the regioselectivity of its reactions.

Precursors for Ligand Design in Coordination Chemistry

Quinoline and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. aut.ac.nzcolab.wsiospress.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily coordinate to a metal center. researchgate.net The specific substitution pattern on the quinoline ring can modulate the electronic properties and steric environment of the resulting ligand, thereby influencing the catalytic activity, photophysical properties, and stability of the metal complex. colab.wsresearchgate.net

Polyhalogenated quinolines, such as this compound, serve as excellent precursors for the synthesis of tailored ligands. The halogen atoms can be selectively replaced by other functional groups through cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of additional donor atoms or the construction of multidentate ligand systems. aut.ac.nziospress.com For instance, the bromo substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or other coordinating moieties.

While direct studies on this compound as a ligand precursor are not prominent, the reactivity of analogous compounds suggests its potential. The bromo groups at the 4- and 7-positions can be sequentially or simultaneously replaced to introduce new coordinating groups. For example, a Suzuki-Miyaura coupling could be employed to introduce pyridyl or other nitrogen-containing heterocycles at these positions, creating a multidentate ligand capable of forming pincer-type or other complex coordination geometries. The chloro group at the 3-position, being generally less reactive in palladium-catalyzed cross-couplings than the bromo groups, could remain intact during these transformations, or it could be targeted under different reaction conditions for further functionalization.

ReactantReagent/CatalystProduct TypePotential Application
This compoundPyridylboronic acid / Pd catalystPyridyl-substituted quinolineMultidentate ligand
This compoundPhosphine-containing boronic ester / Pd catalystPhosphine-functionalized quinolineLigand for catalysis

Building Blocks for Extended π-Systems

Extended π-systems are molecules characterized by a large network of conjugated double bonds, which often leads to interesting photophysical and electronic properties. nsf.govsemanticscholar.orgsemanticscholar.org These systems are at the heart of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The quinoline ring, being an aromatic heterocycle, is an excellent building block for the construction of such systems. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for the synthesis of extended π-systems from halogenated precursors. nih.govnih.govorganic-chemistry.org Polyhalogenated quinolines are particularly valuable in this context as they allow for the stepwise and regioselective extension of the π-system in different directions. nih.govuni-rostock.de

This compound is a prime candidate for the construction of extended π-systems. The differential reactivity of the bromo and chloro substituents can be exploited for selective functionalization. Typically, bromo groups are more reactive than chloro groups in Suzuki-Miyaura couplings. researchgate.net This would allow for the selective coupling of aryl or vinyl groups at the 4- and 7-positions while leaving the 3-chloro position available for subsequent transformations. For example, a double Suzuki-Miyaura coupling with an arylboronic acid could be performed at the 4- and 7-positions, followed by a different coupling reaction at the 3-position to introduce another π-conjugated moiety. This stepwise approach enables the synthesis of complex, non-symmetrical π-systems with tailored electronic properties.

Coupling ReactionReactantsProduct Feature
Suzuki-MiyauraThis compound + Arylboronic acidAryl groups at positions 4 and 7
StilleThis compound + OrganostannaneCarbon-carbon bond formation
SonogashiraThis compound + Terminal alkyneAlkynyl groups for linear extension

Exploration in Materials Science Precursor Development

The development of novel materials with specific functions is a cornerstone of modern science and technology. Organic materials, in particular, offer a high degree of tunability and can be designed at the molecular level to achieve desired properties. Halogenated organic molecules are key precursors in this field, providing the reactive handles needed for the synthesis of polymers and other advanced materials.

Monomer for Polymer Synthesis (Excluding Polymer Properties)

The synthesis of conjugated polymers is a major area of materials science, as these materials combine the electronic properties of semiconductors with the processing advantages of plastics. Polyquinolines and related polymers are of interest for their potential in various electronic applications. The synthesis of these polymers often relies on the polymerization of di-functionalized monomers through cross-coupling reactions.

This compound, with its two bromo substituents, is well-suited to serve as a monomer in polymerization reactions. For example, a Yamamoto or Suzuki-Miyaura polycondensation could be employed to create a polymer chain with quinoline units linked at the 4- and 7-positions. In a Suzuki-Miyaura polycondensation, this compound could be reacted with a diboronic acid or a diboronic ester comonomer in the presence of a palladium catalyst. The chloro group at the 3-position would likely remain as a substituent on the polymer backbone, offering a site for post-polymerization modification.

Polymerization MethodComonomerResulting Polymer Backbone
Suzuki-Miyaura PolycondensationAryl-diboronic acidPoly(aryl-quinoline)
Yamamoto CouplingSelf-condensationPoly(quinoline)

Intermediate for Organic Electronic Materials (Excluding Material Performance)

The synthesis of small molecules for organic electronics often involves the construction of donor-acceptor architectures or extended π-conjugated systems. nih.gov As discussed previously, this compound is an excellent intermediate for the synthesis of such molecules. The ability to selectively functionalize the three halogenated positions allows for the precise tuning of the electronic structure of the final material.

For instance, the 4- and 7-positions could be functionalized with electron-donating groups via Suzuki-Miyaura or Buchwald-Hartwig amination reactions, while the 3-position could be modified with an electron-withdrawing group. This would create a "push-pull" system within the molecule, a common design motif for organic electronic materials. The stepwise synthesis, enabled by the differential reactivity of the halogens, is crucial for achieving the desired molecular architecture. The use of related polyhalogenated quinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, in the synthesis of donor-π-acceptor compounds highlights the utility of this class of intermediates in the development of new organic electronic materials. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and its derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecules to provide information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 4,7-dichloroquinoline, the proton signals appear at specific chemical shifts, indicating their position on the quinoline ring. For instance, the proton at position 2 (H-2) is typically the most deshielded due to its proximity to the nitrogen atom. mdpi.comresearchgate.net For 7-chloroquinoline (B30040) derivatives, the proton signals are well-defined, with specific coupling constants that help in assigning their positions. durham.ac.uk The chemical shifts in ¹H NMR are influenced by factors like electron density and hydrogen bonding, which can cause shifts in the observed peaks. libretexts.org

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For a substituted quinoline, the ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts being dependent on their hybridization and the nature of the attached substituents. acs.org The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the entire molecular structure. acs.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Quinolines

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
3-Bromo-4,6-diphenylquinoline 9.05 (s, 1H), 8.22 (d, 1H, J = 9 Hz), 7.98 (dd, 1H, J = 9, 3 Hz), 7.66 (s, 1H), 7.61–7.51 (m, 5H), 7.45–7.33 (m, 5H) 151.7, 147.9, 146.1, 140.4, 140.1, 136.6, 129.9, 129.3, 129.0, 128.9, 128.7, 128.6, 127.9, 127.4, 124.0, 118.9 acs.org
3-Bromo-6-(tert-butyl)-4-phenylquinoline 8.99 (s, 1H), 8.07 (d, 1H, J = 9 Hz), 7.81 (dd, 1H, J = 8.7, 2.1 Hz), 7.59–7.49 (m, 3H), 7.41 (d, 1H, J = 2.1 Hz), 7.33 (dd, 2H, J = 7.8, 1.5 Hz), 1.26 (s, 9H) 151.2, 150.5, 147.5, 145.3, 136.8, 129.3, 129.0, 128.6, 128.44, 128.35, 121.2, 118.4, 35.0, 31.0 acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, in the analysis of chloroquinoline derivatives, the fragmentation mechanisms can be characterized using tandem mass spectrometry (MS/MS). chemicalbook.com This helps in identifying the different substituents and their positions on the quinoline core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. d-nb.info

For quinoline derivatives, characteristic IR absorption bands can be observed for C=C stretching vibrations within the aromatic rings, typically in the range of 1400–1600 cm⁻¹. mdpi.com The C-Cl stretching vibration in chloroquinolines also gives a characteristic band. mdpi.com For instance, in 3-bromo-7-chloro-4-phenylquinoline, characteristic IR peaks are observed at 1598, 1478, 1070, and 888 cm⁻¹. acs.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule, aiding in the confirmation of its structure and the identification of specific functional groups. mt.comamericanpharmaceuticalreview.com

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for assessing their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ird.frrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of non-volatile and thermally unstable compounds. glsciencesinc.com In the context of quinoline derivatives, reversed-phase HPLC is often employed, where a non-polar stationary phase is used with a polar mobile phase. glsciencesinc.com

The purity of the synthesized compounds can be determined by HPLC analysis, where a single, sharp peak indicates a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions. For complex mixtures of substituted quinolines, gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to achieve better separation. ird.fr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the separated components are then detected by the mass spectrometer. etamu.edulcms.cz

GC-MS provides both the retention time from the GC and the mass spectrum from the MS for each component in the sample. etamu.edu This dual information is highly effective for identifying and quantifying the components of a mixture. For the analysis of semivolatile organic compounds like certain quinoline derivatives, GC-MS operating in full scan mode can be used for compound identification through spectral library matching. lcms.cz For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity. glsciences.eu

Table 2: List of Mentioned Compounds

Compound Name
This compound
4,7-dichloroquinoline
7-chloroquinoline
3-Bromo-4,6-diphenylquinoline
3-Bromo-6-(tert-butyl)-4-phenylquinoline
3,7-Dibromo-8-methyl-4-phenylquinoline

Crystallographic Studies for Solid-State Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through crystallographic studies. For complex organic molecules like this compound and its derivatives, single crystal X-ray diffraction is the most powerful technique to elucidate the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a compound's chemical structure and offers detailed insights into its stereochemistry and packing in the crystal lattice. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Research Findings on Halogenated Quinoline Derivatives

Studies on various halogenated quinoline derivatives have successfully employed single crystal X-ray diffraction to characterize their solid-state structures. For instance, the crystal structures of several 7-chloro-4-substituted-quinolines have been determined to understand how different substituents at the 4-position affect the crystallization mechanisms and intermolecular interactions. rsc.org

In one study, a series of novel 7-chloro-(4-thioalkylquinoline) derivatives were synthesized, and the structure of one such derivative was confirmed by single crystal X-ray diffraction. imtm.cz The analysis revealed a triclinic crystal system with the space group P-1. imtm.cz The detailed bond lengths, angles, and torsion angles provide a complete picture of the molecule's conformation. The packing of the molecules in the crystal was found to be governed by π-π stacking interactions. imtm.cz

Another investigation focused on two halogenated quinoline derivatives, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F). acs.org Single crystal X-ray analysis was instrumental in revealing that the azomethine functional group in both compounds is coplanar with the quinoline and phenyl rings. acs.org This planarity is a key structural feature influencing the electronic properties of the molecules. The crystal packing in these derivatives was stabilized by intermolecular C-H···N hydrogen bonds. acs.org

Furthermore, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, a complex bromo-substituted quinoline, was elucidated. scispace.com This analysis showed that the pyrroloquinolinone moiety is planar, with the 2-aryl group twisted out of this plane. scispace.com

The crystallographic data obtained from these studies on derivatives are essential for building structure-activity relationships and for the rational design of new compounds with desired properties.

Interactive Data Tables of Representative Halogenated Quinoline Derivatives

The following tables summarize key crystallographic data for representative halogenated quinoline derivatives, illustrating the detailed structural information obtained from single crystal X-ray diffraction analysis.

Table 1: Crystal Data for a 7-Chloro-(4-thioalkylquinoline) Derivative imtm.cz

ParameterValue
FormulaC₁₈H₁₃Cl₂NO₂S
Formula Weight378.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9509 (7)
b (Å)9.8444 (8)
c (Å)11.6086 (10)
α (°)81.312 (4)
β (°)89.355 (4)
γ (°)69.186 (4)
Volume (ų)838.70 (13)
Z2
Calculated Density (g/cm³)1.498

Table 2: Crystallographic Data for Halogenated Quinoline Schiff Bases acs.org

ParameterQ4FQ3Cl4F
Empirical FormulaC₁₆H₁₁FN₂C₁₆H₁₀ClFN₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.373(5)7.209(5)
b (Å)12.045(5)22.012(5)
c (Å)10.052(5)8.527(5)
β (°)97.49(2)98.49(3)
Volume (ų)1244.1(9)1338.9(14)
Z44

These examples underscore the power of single crystal X-ray diffraction in providing foundational structural data for halogenated quinolines, which is indispensable for the broader chemical and pharmaceutical sciences.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes

Currently, a dedicated, high-yield synthesis for 4,7-Dibromo-3-chloroquinoline is not prominently featured in the chemical literature. The development of novel and efficient synthetic routes is, therefore, a primary research objective. Drawing inspiration from established quinoline (B57606) syntheses, a multi-step sequence can be proposed. For instance, a plausible route could commence from a readily available substituted aniline (B41778), followed by a cyclization reaction to form a di-substituted quinoline precursor. Subsequent regioselective halogenation steps would then be required to introduce the chloro and additional bromo substituents.

A key challenge lies in controlling the regioselectivity of the halogenation steps. Established methods like the Vilsmeier-Haack reaction can be used to synthesize 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates. nih.gov Modifications of such classic reactions, or the application of modern catalytic methods, could provide access to the desired 3-chloro-4-hydroxyquinoline intermediate. Subsequent bromination and conversion of the hydroxyl group to a chloride would complete the synthesis.

Future research should focus on developing a convergent and atom-economical synthesis. This could involve investigating one-pot procedures or flow chemistry approaches, which have been successfully applied to the synthesis of other functionalized quinolines. durham.ac.uk

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is predicted to be rich and complex due to the differential reactivity of the halogen atoms. The chlorine atom at the C-4 position is anticipated to be the most susceptible to nucleophilic aromatic substitution (SNAr), a characteristic feature of 4-haloquinolines. researchgate.netchemicalbook.com The bromine atoms at C-7 and C-3 offer handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov

A significant research opportunity lies in the selective functionalization of this molecule. The differential reactivity could potentially be exploited by carefully choosing reaction conditions (catalyst, ligand, base, and temperature) to achieve site-selective transformations. For example, palladium-catalyzed reactions might preferentially occur at the more electron-rich C-7 position over the C-3 position. Similarly, the C-4 chloro group could be selectively displaced by a nucleophile while leaving the bromo substituents intact.

The table below outlines the expected reactivity at each halogenated position, providing a roadmap for future synthetic explorations.

PositionHalogenExpected ReactivityPotential TransformationsSupporting Literature
C-3BromoElectrophilic substitution, Metal-catalyzed cross-couplingIntroduction of aryl, alkyl, or alkynyl groups. acs.org
C-4ChloroNucleophilic aromatic substitution (SNAr)Introduction of N, O, and S-nucleophiles. researchgate.netchemicalbook.com
C-7BromoMetal-catalyzed cross-coupling, Nucleophilic substitutionIntroduction of aryl, alkyl, or alkynyl groups; potential for amination. researchgate.netnih.gov

Further studies are needed to experimentally validate these predicted reactivity patterns and to develop a toolbox of selective reactions for the controlled derivatization of this compound.

Expansion of Applications in Niche Synthetic Areas

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of complex heterocyclic systems and functional materials. Its derivatives could serve as key intermediates in the synthesis of novel bioactive molecules. Polyhalogenated quinolines are known to be precursors for compounds with potential antimalarial and leishmanicidal activities. who.intnih.gov

The ability to selectively introduce different substituents at three distinct positions opens the door to creating highly functionalized quinoline derivatives with tailored electronic and steric properties. For example, the sequential cross-coupling of different aryl groups could lead to the formation of novel fluorophores or materials for organic electronics, a strategy that has been employed for analogous compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. nih.govscilit.com The development of such applications hinges on a thorough understanding and control of the molecule's reactivity.

Theoretical and Computational Advancements in Understanding Quinoline Reactivity

Modern computational chemistry offers powerful tools to predict and understand the reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine the electron density at each carbon atom, predict the sites most susceptible to nucleophilic and electrophilic attack, and calculate the activation energies for various reaction pathways. researchgate.netmdpi.com

Such theoretical studies can provide valuable insights that guide experimental work, saving time and resources. For example, computational models could help in selecting the optimal catalyst and ligand system for achieving regioselective cross-coupling reactions. Furthermore, theoretical calculations can predict the spectroscopic properties (NMR, IR, UV-Vis) of novel derivatives, aiding in their characterization. acs.org A comprehensive computational study of this compound and its potential reaction products would be a significant contribution to the field.

Sustainable Chemistry Approaches in Synthesis and Application

Future work on this compound should be guided by the principles of sustainable chemistry. This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are energy-efficient. The exploration of catalytic methods, particularly those using earth-abundant metals, is a promising avenue.

Moreover, the design of applications for this compound derivatives should consider their entire lifecycle, including their potential environmental impact. For instance, if developed as part of a functional material, its biodegradability or recyclability should be taken into account. The application of green chemistry principles will not only make the chemistry of polyhalogenated quinolines more environmentally friendly but also more economically viable.

Q & A

Q. What are the key synthetic routes for preparing 4,7-dihaloquinoline derivatives, and how can these methods be adapted for 4,7-dibromo-3-chloroquinoline?

  • Methodological Answer : A common strategy involves sequential halogenation of the quinoline core. For example, 4,7-dichloroquinoline is synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination with POCl₃ . To introduce bromine, brominating agents like PBr₃ or Br₂ in the presence of Lewis acids (e.g., AlCl₃) can be used. For this compound, a stepwise approach is recommended: (i) introduce chlorine at position 3 using POCl₃ under reflux, and (ii) brominate positions 4 and 7 using controlled stoichiometry of Br₂ to avoid over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4,7-dihaloquinolines?

  • Methodological Answer :
  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., downfield shifts for halogenated carbons). For this compound, coupling patterns in 1H NMR distinguish adjacent protons on the quinoline ring .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 335 for C₉H₄Br₂ClN) and fragmentation patterns .
  • X-ray Crystallography : Resolves precise bond angles and crystal packing. For example, monoclinic symmetry (space group P21/n) was reported for 4,7-dichloroquinoline, with planar quinoline rings and no significant intermolecular interactions .

Q. How can nucleophilic aromatic substitution (NAS) be optimized to functionalize this compound?

  • Methodological Answer : The electron-withdrawing effects of halogens activate positions 4 and 7 for NAS. For example, substituting bromine with amines requires:
  • Reaction Conditions : Use anhydrous ethanol or DMF as solvent, excess NH₃ or amines, and temperatures of 80–120°C for 12–24 hours.
  • Catalysts : CuI or Pd catalysts enhance reactivity for less nucleophilic amines.
  • Monitoring : Track progress via TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges in polyhalogenated quinoline synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on directing groups and reaction kinetics. For example:
  • Chlorination : POCl₃ preferentially substitutes hydroxyl groups at position 4 due to resonance stabilization .
  • Bromination : Electron-deficient positions (e.g., para to existing halogens) are more reactive. Computational tools (DFT calculations) predict activation energies for competing pathways. Experimentally, low-temperature bromination (0–5°C) in acetic acid minimizes side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for halogenated quinolines?

  • Methodological Answer : Conflicting data often arise from impurities or tautomerism. Strategies include:
  • Multi-Technique Validation : Cross-check NMR with IR (C-Cl/Br stretches at 550–750 cm⁻¹) and elemental analysis (%C, H, N).
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous proof of substitution patterns .
  • Isotopic Labeling : Use 13C-labeled precursors to confirm assignments in complex spectra .

Q. What computational methods are effective for predicting the reactivity of this compound in drug discovery?

  • Methodological Answer :
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., malaria parasite enzymes) by analyzing halogen bonding and hydrophobic interactions.
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for further functionalization.
  • MD Simulations : Assess stability in biological membranes using GROMACS, focusing on halogen-mediated lipid interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.